molecular formula C10H22Cl2N2O2 B13044658 4-Amino-1-propyl-4-methoxycarbonylpiperidine 2HCl

4-Amino-1-propyl-4-methoxycarbonylpiperidine 2HCl

Cat. No.: B13044658
M. Wt: 273.20 g/mol
InChI Key: MCNZDLLZIPXDDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-propyl-4-methoxycarbonylpiperidine 2HCl is a chemical compound with the molecular formula C10H20N2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-propyl-4-methoxycarbonylpiperidine 2HCl typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxycarbonylpiperidine with propylamine in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-propyl-4-methoxycarbonylpiperidine 2HCl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

4-Amino-1-propyl-4-methoxycarbonylpiperidine 2HCl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1-propyl-4-methoxycarbonylpiperidine 2HCl involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of neurotransmitters, leading to altered neuronal activity. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-propyl-4-methoxycarbonylpiperidine 2HCl is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in multiple research and industrial applications .

Properties

Molecular Formula

C10H22Cl2N2O2

Molecular Weight

273.20 g/mol

IUPAC Name

methyl 4-amino-1-propylpiperidine-4-carboxylate;dihydrochloride

InChI

InChI=1S/C10H20N2O2.2ClH/c1-3-6-12-7-4-10(11,5-8-12)9(13)14-2;;/h3-8,11H2,1-2H3;2*1H

InChI Key

MCNZDLLZIPXDDX-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(CC1)(C(=O)OC)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.